molecular formula C20H18ClN3O4S B2792332 2-(3-chlorophenylsulfonamido)-N-(3-(pyridin-2-yloxy)benzyl)acetamide CAS No. 1796971-07-7

2-(3-chlorophenylsulfonamido)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

Cat. No. B2792332
CAS RN: 1796971-07-7
M. Wt: 431.89
InChI Key: NSGRTCVKZRJFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenylsulfonamido)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, also known as CPB-JNK inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to be a potent inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase that plays a crucial role in various cellular processes.

Mechanism of Action

2-(3-chlorophenylsulfonamido)-N-(3-(pyridin-2-yloxy)benzyl)acetamide inhibitor works by binding to the active site of JNK and inhibiting its activity. JNK is a protein kinase that is activated in response to various stress stimuli, including oxidative stress, DNA damage, and inflammation. The activation of JNK leads to the phosphorylation of various target proteins, including transcription factors, which regulate gene expression and cellular processes. The inhibition of JNK activity by this compound inhibitor has been shown to block the downstream signaling pathways and prevent the activation of pro-inflammatory cytokines and cell death pathways.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibit the activation of apoptosis pathways. Additionally, this compound inhibitor has been shown to reduce the production of reactive oxygen species (ROS) and prevent oxidative stress-induced damage to cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-chlorophenylsulfonamido)-N-(3-(pyridin-2-yloxy)benzyl)acetamide inhibitor in lab experiments is its high specificity and potency for JNK inhibition. This allows for the selective inhibition of JNK activity without affecting other protein kinases. Additionally, this compound inhibitor has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
However, one of the limitations of using this compound inhibitor in lab experiments is its potential off-target effects. Although this compound inhibitor has high specificity for JNK inhibition, it may also inhibit other protein kinases at higher concentrations, leading to potential side effects.

Future Directions

There are several future directions for the research and development of 2-(3-chlorophenylsulfonamido)-N-(3-(pyridin-2-yloxy)benzyl)acetamide inhibitor. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to investigate the therapeutic potential of this compound inhibitor in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the development of more selective and potent JNK inhibitors may lead to the discovery of novel therapeutic agents for the treatment of these diseases.

Synthesis Methods

The synthesis of 2-(3-chlorophenylsulfonamido)-N-(3-(pyridin-2-yloxy)benzyl)acetamide inhibitor involves the reaction of 3-(pyridin-2-yloxy)benzylamine with 2-chloro-N-(3-chlorophenyl)sulfonamide and acetic anhydride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-(3-chlorophenylsulfonamido)-N-(3-(pyridin-2-yloxy)benzyl)acetamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Several studies have shown that JNK signaling plays a crucial role in the development and progression of these diseases, and the inhibition of JNK activity by this compound inhibitor has shown promising results in preclinical studies.

properties

IUPAC Name

2-[(3-chlorophenyl)sulfonylamino]-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-16-6-4-8-18(12-16)29(26,27)24-14-19(25)23-13-15-5-3-7-17(11-15)28-20-9-1-2-10-22-20/h1-12,24H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGRTCVKZRJFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.